molecular formula C18H23N3S B1227399 N,N-dimethyl-3-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-1-propanamine

N,N-dimethyl-3-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-1-propanamine

Cat. No. B1227399
M. Wt: 313.5 g/mol
InChI Key: AZYBPQSWPOOMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-3-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-1-propanamine is an aryl sulfide.

Scientific Research Applications

Heterocyclic Synthesis

  • Enaminonitriles, including compounds structurally related to N,N-dimethyl-3-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-1-propanamine, have been utilized in the synthesis of a range of heterocyclic compounds. These include pyrazole, pyridine, and pyrimidine derivatives with potential applications in various fields (Fadda et al., 2012).

Antitumor Activity

  • Compounds with structural similarities have been synthesized and evaluated for their antitumor activity. Some derivatives have shown potent activity against liver and breast cancer cell lines (Edrees & Farghaly, 2017).

Isoxazolines and Isoxazoles Synthesis

  • N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been developed, leading to new isoxazolines and isoxazoles. These compounds are significant for their potential applications in pharmaceuticals and agrochemicals (Rahmouni et al., 2014).

Anticancer Agents

  • Similar chemical structures have been used to synthesize compounds that exhibit anti-breast cancer activity. Some of these compounds have shown effectiveness against the MCF7 breast cancer cell line (Ghorab et al., 2014).

Antidepressant Potential

  • Some derivatives have been identified as potential antidepressants with reduced side effects, showing promise in preclinical models (Bailey et al., 1985).

Antimicrobial Properties

  • Studies have shown that certain compounds derived from this chemical structure exhibit pronounced antimicrobial properties, indicating their potential use in developing new antimicrobial agents (Sirakanyan et al., 2021).

properties

Product Name

N,N-dimethyl-3-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]-1-propanamine

Molecular Formula

C18H23N3S

Molecular Weight

313.5 g/mol

IUPAC Name

N,N-dimethyl-3-[(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)sulfanyl]propan-1-amine

InChI

InChI=1S/C18H23N3S/c1-21(2)12-7-13-22-18-15-10-6-11-16(15)19-17(20-18)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3

InChI Key

AZYBPQSWPOOMFP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCSC1=NC(=NC2=C1CCC2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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